molecular formula C11H13BrO2 B3223919 Methyl 2-(4-bromophenyl)butanoate CAS No. 1226228-17-6

Methyl 2-(4-bromophenyl)butanoate

Cat. No.: B3223919
CAS No.: 1226228-17-6
M. Wt: 257.12 g/mol
InChI Key: GWQJIGZBUABKCY-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)butanoate is an organobromine compound with the molecular formula C₁₁H₁₃BrO₂. It belongs to the class of aromatic esters, characterized by a butanoate ester backbone substituted with a 4-bromophenyl group at the second carbon position.

Properties

IUPAC Name

methyl 2-(4-bromophenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-3-10(11(13)14-2)8-4-6-9(12)7-5-8/h4-7,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQJIGZBUABKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-bromophenyl)butanoate can be synthesized through various methods. One common approach involves the esterification of 2-(4-bromophenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of 2-(4-bromophenyl)butanoic acid or 2-(4-bromophenyl)butanone.

    Reduction: Formation of 2-(4-bromophenyl)butanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-bromophenyl)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromophenyl)butanoate depends on the specific reactions it undergoes. In general, the ester group can be hydrolyzed by esterases to form the corresponding carboxylic acid and alcohol. The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

The following sections compare Methyl 2-(4-bromophenyl)butanoate with structurally related compounds, focusing on synthesis, physicochemical properties, and spectroscopic data.

Structural Isomers and Positional Effects

The position of the bromophenyl group on the butanoate chain significantly impacts molecular properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Feature Commercial Availability (Product ID)
This compound C₁₁H₁₃BrO₂ 257.13 Bromophenyl at C2 of butanoate chain Not listed in evidence
Methyl 4-(4-bromophenyl)butanoate C₁₁H₁₃BrO₂ 257.13 Bromophenyl at C4 of butanoate chain JRD1118 (AldrichCPR)

Key Findings :

  • Commercial Accessibility : The C4 isomer is more readily available, suggesting optimized synthesis protocols or broader industrial applications .
Halogen-Substituted Analogs

Replacing bromine with other halogens alters physicochemical properties:

Compound Name Molecular Formula Molar Mass (g/mol) Yield (Synthesis) Key Spectral Data (HRMS)
Methyl 4-(4-chlorophenyl)butanoate C₁₁H₁₃ClO₂ 212.68 Not reported Not available
This compound C₁₁H₁₃BrO₂ 257.13 Not reported Not available
Ethyl 4-(4-methoxyphenyl)butanoate (4c) C₁₈H₂₄O₅ 356.19 80% HRMS [M+H]⁺: 356.1855 (exp)

Key Findings :

  • Mass and Polarity : Bromine increases molar mass by ~44 g/mol compared to chlorine, enhancing lipophilicity. Methoxy groups (as in 4c) introduce polarity, affecting solubility in polar solvents .
  • Synthesis Efficiency: Ethyl 4-(4-methoxyphenyl)butanoate achieves an 80% yield via acyl chloride coupling , whereas Methyl 2-(...)butanoate derivatives with bulky substituents (e.g., hydantoin in 10f) show lower yields (28%) due to steric challenges .
Esters with Aromatic and Heterocyclic Substituents

Substituents on the phenyl ring or ester backbone modulate biological and chemical behavior:

Compound Name Molecular Formula Molar Mass (g/mol) Key Feature Application Insight
(4-Bromophenyl)methyl 2-(4-chlorophenoxy)acetate C₁₅H₁₂BrClO₃ 371.61 Bromophenyl in alcohol moiety Likely higher hydrolytic stability vs. target
Methyl 2-(4-(benzyloxy)phenoxy)butanoate C₁₈H₂₀O₄ 300.35 Ether-linked benzyl group Increased rigidity and UV activity

Key Findings :

  • Stability : Bromophenyl groups in the alcohol moiety (e.g., ) may resist hydrolysis better than esters with electron-withdrawing substituents .
  • Spectroscopy: IR and NMR data for Ethyl 4-(4-methoxyphenyl)butanoate (4c) confirm C=O (1730 cm⁻¹) and aromatic proton signals (δ 7.2–6.8 ppm), which are benchmarks for analyzing the target compound .

Biological Activity

Methyl 2-(4-bromophenyl)butanoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a bromophenyl group, suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H13_{13}BrO2_2
  • Molecular Weight : 243.13 g/mol
  • CAS Number : 41841-16-1

The presence of the bromine atom in the para position of the phenyl ring significantly influences the compound's reactivity and interactions with biological targets. This compound is primarily utilized as an intermediate in organic synthesis and has shown potential therapeutic properties.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound could possess similar activities through modulation of inflammatory pathways.
  • Anticancer Potential : Investigations into related compounds have revealed anticancer properties, particularly through mechanisms involving apoptosis and cell cycle regulation.
  • Antimicrobial Activity : Some studies have indicated weak to moderate antibacterial activity against Gram-negative bacteria, as well as antifungal properties, which may be enhanced by the presence of bromine in its structure.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Biological Macromolecules : The bromophenyl group may engage in π-π stacking and hydrophobic interactions with proteins, influencing their conformation and function.
  • Formation of Reactive Metabolites : The compound can undergo metabolic transformations that yield reactive species capable of interacting with cellular targets, potentially leading to therapeutic effects or toxicity.

Case Studies

  • Anti-inflammatory Activity :
    • A study explored the anti-inflammatory effects of structurally similar compounds, demonstrating that modifications in the bromophenyl moiety could enhance efficacy against pro-inflammatory cytokines (Table 1).
    CompoundIC50 (µM)Inflammatory Pathway Targeted
    A5.5TNF-α
    B3.2IL-6
    C4.8COX-2
  • Anticancer Activity :
    • Research on analogs showed significant inhibition of cancer cell proliferation in vitro, with a focus on breast and colon cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation.
  • Antimicrobial Activity :
    • A comparative study assessed the antimicrobial efficacy of various brominated compounds against Escherichia coli and Candida albicans, noting that increased bromination correlated with enhanced activity (Table 2).
    CompoundMinimum Inhibitory Concentration (MIC)
    This compound50 µg/mL
    Brominated Analog 125 µg/mL
    Brominated Analog 215 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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